Isoorientin 7-glucoside

Übersicht

Beschreibung

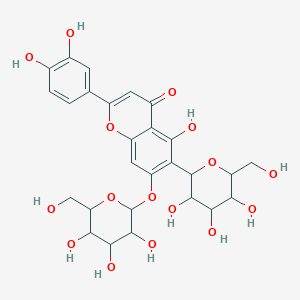

Isoorientin 7-glucoside is a flavonoid compound, specifically a C-glycosylflavone. It is a derivative of isoorientin, where the hydroxyl group at position 7 is replaced by a glucosyl residue . This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and potential neuroprotective effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isoorientin 7-glucoside can be synthesized from luteolin and apigenin using coupled catalysis of glycosyltransferase and sucrose synthase. The optimal activity of the enzyme glycosyltransferase was observed at pH 7.5 and 50°C. The enzyme was stable over a pH range of 6.5–9.0 .

Industrial Production Methods: An environmentally safe and efficient method for the production of this compound involves the coupled catalysis of glycosyltransferase and sucrose synthase. By optimizing the reaction conditions, the titer of isoorientin reached 3820 mg/L with a corresponding molar conversion of 94.7% .

Analyse Chemischer Reaktionen

Types of Reactions: Isoorientin 7-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Substitution reactions often involve nucleophilic substitution where the glucosyl group can be replaced by other functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Isoorientin 7-glucoside exhibits significant anticancer effects, particularly against pancreatic cancer. Research has shown that it inhibits cell proliferation and induces apoptosis in pancreatic cancer cells by modulating key signaling pathways.

- Mechanism of Action : this compound activates the AMP-activated protein kinase (AMPK) pathway, which is crucial for cellular energy homeostasis. This activation leads to decreased expression of vascular endothelial growth factor (VEGF), matrix metalloproteinases (MMPs), and markers associated with epithelial-mesenchymal transition (EMT), all of which are linked to tumor malignancy and metastasis .

- Research Findings : In vitro studies demonstrated that treatment with this compound at concentrations ranging from 20 to 160 μM resulted in a significant reduction in cell viability and migration in pancreatic cancer cell lines, such as PANC-1 and PATU-8988 .

Metabolic Regulation

This compound has been studied for its potential role in metabolic health, particularly in adipocyte function.

- Effects on Adipocytes : In experiments involving differentiated 3T3-L1 adipocytes, this compound was shown to enhance mitochondrial respiration and ATP production while blocking lipid accumulation. Concentrations between 1 and 10 μM were particularly effective .

- Significance : The compound's ability to stimulate glucose uptake and improve mitochondrial function suggests its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes .

Antioxidant Activity

The antioxidant properties of this compound contribute to its health benefits by combating oxidative stress.

- Biological Impact : As a flavonoid, this compound exhibits strong free radical scavenging activity, which can protect cells from oxidative damage. This property is crucial for preventing chronic diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders .

Hepatoprotective Effects

Recent studies indicate that this compound may also possess hepatoprotective properties.

- Research Insights : It has been reported that flavonoid glycosides like isoorientin can mitigate liver damage caused by toxic substances. This effect is attributed to their ability to enhance antioxidant defenses and reduce inflammation in liver tissues .

Summary of Applications

The following table summarizes the key applications of this compound:

Wirkmechanismus

Isoorientin 7-glucoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by inhibiting the production of reactive oxygen species.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Neuroprotective Effects: this compound inhibits tau phosphorylation and amyloid neurotoxicity through the inhibition of glycogen synthase kinase 3 beta (GSK3β).

Vergleich Mit ähnlichen Verbindungen

Isoorientin 7-glucoside is unique due to its specific glycosylation pattern. Similar compounds include:

Isoorientin: The parent compound without the glucosyl group at position 7.

Isovitexin: Another C-glycosylflavone with a different glycosylation pattern.

Neoisomangiferin: A xanthone glycoside with similar biological activities

These compounds share similar biological activities but differ in their glycosylation patterns and specific molecular targets.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKYVRDRDIXQMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoorientin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35450-86-3 | |

| Record name | Isoorientin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

239 - 242 °C | |

| Record name | Isoorientin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.